Benzene-1,2,3,5-d4

描述

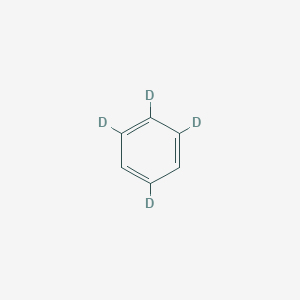

Benzene-1,2,3,5-d4, also known as 1,2,3,5-tetramethylbenzene, is a derivative of benzene where four hydrogen atoms are replaced by deuterium atoms. This compound is part of the aromatic hydrocarbons family, characterized by its stable ring structure and delocalized π-electrons. Aromatic compounds like this compound are known for their unique chemical properties and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions

Benzene-1,2,3,5-d4 can be synthesized through several methods:

From Alkynes: Ethyne is passed through a red-hot iron tube at 873 K, undergoing cyclic polymerization to form benzene.

From Aromatic Acids: Sodium benzoate is heated with soda lime, resulting in decarboxylation to produce benzene.

From Phenol: Phenol vapors are passed over heated zinc dust, reducing them to benzene.

From Sulphonic Acids: Benzene sulphonic acid is hydrolyzed with superheated steam to form benzene.

Industrial Production Methods

Commercially, benzene is primarily obtained from coal tar, a byproduct of coal processing. This method involves the distillation of coal tar to isolate benzene and its derivatives .

化学反应分析

Types of Reactions

Benzene-1,2,3,5-d4 undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This includes nitration, sulphonation, halogenation, and Friedel-Crafts alkylation/acylation.

Oxidation: Benzene can be oxidized to form phenol, benzoic acid, and other derivatives.

Reduction: Benzene can be reduced to cyclohexane under high pressure and temperature in the presence of a catalyst.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at 323-333 K.

Sulphonation: Fuming sulfuric acid at room temperature.

Halogenation: Halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst like FeCl_3.

Friedel-Crafts Alkylation/Acylation: Alkyl or acyl halides in the presence of AlCl_3.

Major Products

Nitration: Nitrobenzene.

Sulphonation: Benzene sulfonic acid.

Halogenation: Chlorobenzene, bromobenzene.

Friedel-Crafts Alkylation/Acylation: Alkylbenzenes, acylbenzenes.

科学研究应用

Benzene-1,2,3,5-d4 has numerous applications in scientific research:

作用机制

The mechanism of action of Benzene-1,2,3,5-d4 primarily involves electrophilic aromatic substitution reactions. The compound’s aromatic ring is attacked by an electrophile, forming a sigma complex (arenium ion), which then loses a proton to restore aromaticity . This mechanism is facilitated by the delocalized π-electrons in the benzene ring, making it susceptible to electrophilic attack .

相似化合物的比较

Benzene-1,2,3,5-d4 can be compared with other benzene derivatives such as:

Toluene (Methylbenzene): Similar structure but with a methyl group instead of deuterium atoms.

Phenol (Hydroxybenzene): Contains a hydroxyl group, making it more reactive towards electrophilic substitution.

Aniline (Aminobenzene): Contains an amino group, significantly affecting its reactivity and applications.

Ethylbenzene: Contains an ethyl group, used primarily in the production of styrene.

Each of these compounds has unique properties and applications, with this compound being notable for its deuterium substitution, which can be useful in isotopic labeling studies and other specialized applications.

生物活性

Benzene-1,2,3,5-d4 is a deuterated derivative of benzene that has been the subject of various studies due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its metabolism, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C6D4) is a fully deuterated form of benzene where four hydrogen atoms are replaced with deuterium atoms. This modification affects its physical and chemical properties, including its stability and reactivity.

1. Metabolism and Toxicity

Benzene is known for its toxicological profile, particularly its association with hematotoxicity and carcinogenicity. The metabolism of benzene involves oxidation processes primarily in the liver, leading to the formation of various metabolites such as phenol and catechol. This compound may exhibit altered metabolic pathways due to the presence of deuterium, which could influence its toxicity profile.

- Absorption : Benzene is readily absorbed through inhalation and dermal exposure. Studies indicate absorption rates between 50% and 80% following inhalation .

- Distribution : Once absorbed, benzene is distributed throughout the body and can cross biological barriers such as the placenta . Its distribution is influenced by tissue perfusion rates.

- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes converting benzene to phenolic compounds. The presence of deuterium may affect the rate of these enzymatic reactions .

2. Case Studies

Several studies have investigated the biological effects of benzene derivatives:

3. Therapeutic Potential

The potential therapeutic applications of benzene derivatives are being explored in various contexts:

- Cancer Therapy : Some studies have focused on the use of benzene derivatives as inhibitors in cancer therapy. For instance, compounds derived from benzene have shown promise as inhibitors of oxidative phosphorylation in cancer cells . This suggests that modifications like those seen in this compound could lead to novel therapeutic agents.

Data Table: Biological Activities of Benzene Derivatives

| Compound | Activity Type | Observations |

|---|---|---|

| Benzene | Carcinogenic | Linked to AML and other hematological disorders |

| Polyprenylated Benzophenones | Antioxidant | Significant activity against free radicals |

| Benzene-1,4-disulfonamide | OXPHOS Inhibition | Potent cytotoxic effects in pancreatic cancer cells |

| This compound | Potentially altered toxicity | Requires further investigation |

属性

IUPAC Name |

1,2,3,5-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584343 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14941-52-7 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14941-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?

A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。